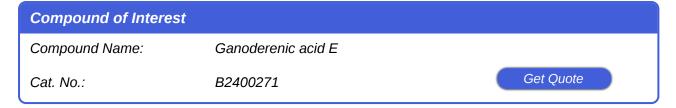


A Technical Guide to the Spectroscopic Identification of Ganoderenic Acid E

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data essential for the identification of **Ganoderenic acid E**, a complex triterpenoid isolated from Ganoderma species. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating the accurate characterization of this class of compounds.

Spectroscopic Data for Structural Elucidation

The definitive identification of **Ganoderenic acid E** relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented here are based on the compound identified as ganoderic acid E in the cited literature, with the systematic name 3,7,11,15,23-pentaoxo- 5α -lanosta-8-en-26-oic acid[1]. It is important to note that the nomenclature for ganoderic and ganoderenic acids can vary in the literature, and researchers should carefully compare all available data for definitive identification.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule.



Parameter	Value	Reference
Molecular Formula	C30H40O7	[1]
Molecular Weight	512 g/mol	[1]
Ionization Mode	Electron Ionization (EI)	[1]
Precursor Ion (M+)	m/z 512	[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, which is fundamental for elucidating its complex structure.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Reference
H-18	0.88	S	[1]
H-21	0.98	d, J = 6.4	[1]
H-29	1.12	S	[1]
H-28	1.14	S	[1]
H-27	1.23	d, J = 7.2	[1]
H-19	1.28	S	[1]
H-30	1.64	S	[1]

Solvent: CDCl3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



A complete and definitively assigned ¹³C NMR dataset for **Ganoderenic acid E** (3,7,11,15,23-pentaoxo-5α-lanosta-8-en-26-oic acid) is not readily available in the reviewed literature. For unambiguous structural confirmation, researchers should perform 2D NMR experiments, such as HSQC and HMBC, to assign all carbon signals.

Experimental Protocols

The following section details a generalized methodology for the isolation and spectroscopic analysis of **Ganoderenic acid E** from Ganoderma species, based on common practices in the field[1][2].

Isolation and Purification

- Extraction: The dried and powdered fruiting bodies of the Ganoderma species are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.
- Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., ethyl acetate and water) to separate the triterpenoid fraction from more polar compounds like polysaccharides.
- Chromatographic Purification: The triterpenoid-rich fraction is further purified using chromatographic techniques.
 - Column Chromatography: Initial separation is often performed on a silica gel column,
 eluting with a gradient of solvents such as n-hexane and ethyl acetate.
 - Semi-preparative HPLC: Final purification to yield high-purity Ganoderenic acid E is
 achieved using a reversed-phase semi-preparative HPLC system (e.g., C18 column) with
 a mobile phase consisting of acetonitrile and acidified water[1].

Spectroscopic Analysis

- Mass Spectrometry:
 - Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system can be used.



 Method: For GC-MS, electron ionization (EI) at 70 eV is a common method for fragmentation analysis[1]. For LC-MS, electrospray ionization (ESI) is frequently used, often in negative ion mode, which provides a strong signal for the deprotonated molecule [M-H]⁻.

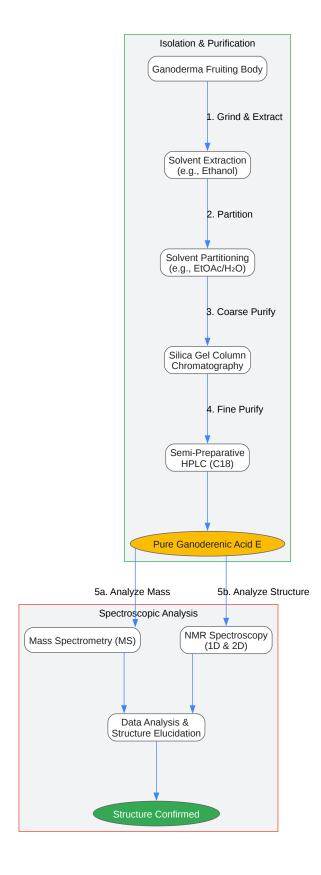
NMR Spectroscopy:

- Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrument: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
- o ¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is required. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ signals.
- 2D NMR: To achieve complete structural elucidation, a suite of 2D NMR experiments is essential, including COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the isolation and identification of **Ganoderenic acid E**.

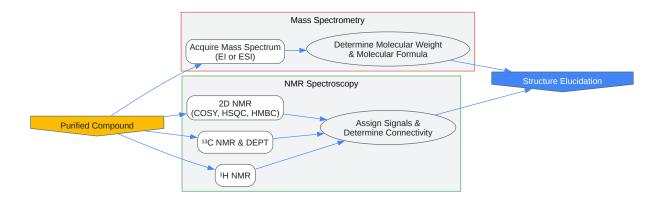




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Caption: Experimental workflow for the isolation and structural elucidation of **Ganoderenic** acid E.



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Caption: Logical relationships in the spectroscopic analysis of **Ganoderenic acid E**.

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